REACTION_CXSMILES
|
[F:1][C:2]1[C:17]([Cl:18])=[CH:16][C:5]2[CH:6](Cl)[CH2:7][C:8]3[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=3[S:10][C:4]=2[CH:3]=1.[CH3:19][N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1>C(Cl)(Cl)Cl>[F:1][C:2]1[C:17]([Cl:18])=[CH:16][C:5]2[CH:6]([N:23]3[CH2:24][CH2:25][N:20]([CH3:19])[CH2:21][CH2:22]3)[CH2:7][C:8]3[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=3[S:10][C:4]=2[CH:3]=1
|
Name
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7-fluoro-8,10-dichloro-10,11-dihydrodibenzo(b,f)thiepine
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Quantity
|
7.48 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(C(CC3=C(S2)C=CC=C3)Cl)C=C1Cl
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Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
shaken with 3 N-HCl (100 ml)
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 7 hours
|
Duration
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7 h
|
Type
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CUSTOM
|
Details
|
The chloroform was evaporated
|
Type
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WASH
|
Details
|
The benzene solution was washed with water
|
Type
|
FILTRATION
|
Details
|
The separated hydrochloride was filtered
|
Type
|
ADDITION
|
Details
|
added to the aqueous layer of the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(C(CC3=C(S2)C=CC=C3)N3CCN(CC3)C)C=C1Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |